5-bromo-N-(sec-butyl)-2-thiophenesulfonamide
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Overview
Description
5-bromo-N-(sec-butyl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has a bromine atom and a thiophene ring in its structure.
Scientific Research Applications
5-bromo-N-(sec-butyl)-2-thiophenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, it has been investigated for its use in the fabrication of organic electronic devices. In organic synthesis, it has been used as a building block for the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in cellular processes. This may lead to the suppression of cell growth or the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide in lab experiments is its relatively simple synthesis method. It is also readily available and affordable. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the study of 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This may lead to the development of more effective drugs for the treatment of cancer and other diseases. Another direction is to explore its use in the fabrication of organic electronic devices, such as solar cells and transistors. Finally, it may be useful to investigate its potential as a building block for the synthesis of other compounds with unique properties and applications.
Synthesis Methods
The synthesis of 5-bromo-N-(sec-butyl)-2-thiophenesulfonamide involves the reaction of 5-bromo-2-chlorothiophene with sec-butylamine and sodium sulfite in the presence of a catalyst. The reaction proceeds via the nucleophilic substitution of the chlorine atom by the sec-butylamine group, followed by the addition of sodium sulfite to form the sulfonamide group.
Properties
Molecular Formula |
C8H12BrNO2S2 |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
5-bromo-N-butan-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO2S2/c1-3-6(2)10-14(11,12)8-5-4-7(9)13-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
KMCCOSAPZJUMHR-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(S1)Br |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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